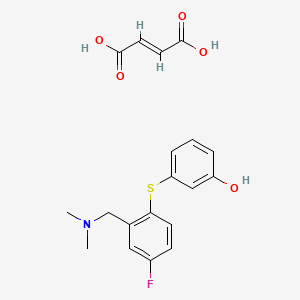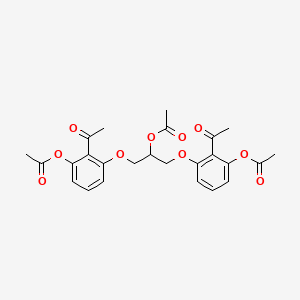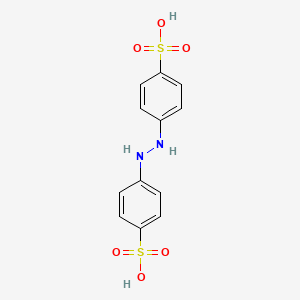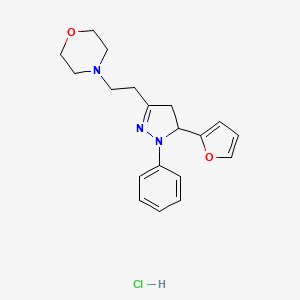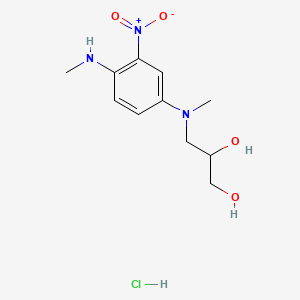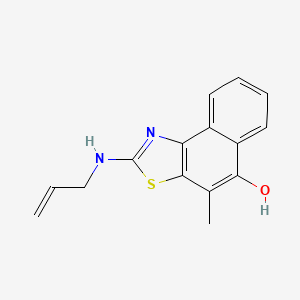
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol typically involves the reaction of naphthoquinone with allylamine and a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of halogenated derivatives .
Scientific Research Applications
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells .
In medicine, this compound is being investigated for its potential use in the treatment of diseases such as Alzheimer’s and diabetes. Its antioxidant properties make it a valuable candidate for developing new therapeutic agents. Additionally, in the industrial sector, it is used as a photosensitizer in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis and death. In anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This action is mediated through the activation of specific signaling pathways that enhance the expression of antioxidant enzymes .
Comparison with Similar Compounds
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol can be compared to other thiazole derivatives, such as 2-amino-4-phenylthiazole and 2,4-disubstituted thiazoles. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and the presence of the naphthoquinone moiety .
Similar compounds include:
- 2-amino-4-phenylthiazole
- 2,4-disubstituted thiazoles
- Benzo[d]thiazole-2-thiol derivatives
These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. the unique structural features of this compound contribute to its distinct pharmacological profile .
Properties
CAS No. |
81466-82-2 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-methyl-2-(prop-2-enylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H14N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h3-7,18H,1,8H2,2H3,(H,16,17) |
InChI Key |
FGAOTPNMMQVQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


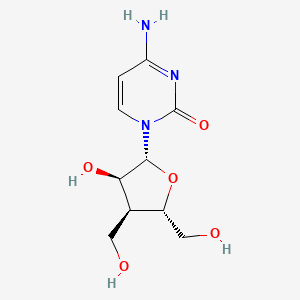
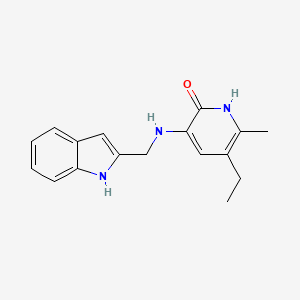
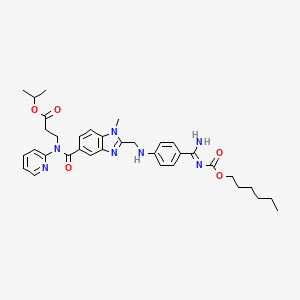

![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
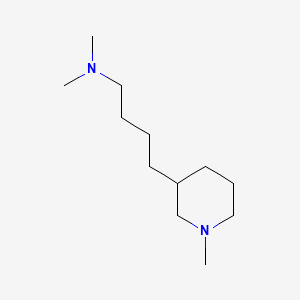
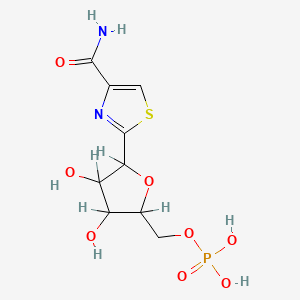
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
